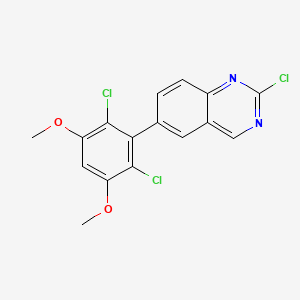
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is a chemical compound with the molecular formula C16H11N3OS2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
Molecular Structure Analysis
The molecular structure of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is characterized by the presence of a quinazolin-4-ol core, which is substituted at the 2-position with a benzothiazol-2-ylthiomethyl group . This structure is a part of the larger class of quinazolines and quinazolinones, which are considered important pharmacophores in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinones and quinazolines, including 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol, have been found to possess a wide range of biological properties, which are believed to be due to their interaction with various biological targets . For example, a new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated for their in vitro antimicrobial activity .
Aplicaciones Científicas De Investigación
Anti-bacterial Activity
Benzothiazole derivatives have been found to exhibit significant anti-bacterial activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could potentially be used in the development of new anti-bacterial drugs.
Anti-fungal Activity
Similarly, these compounds have also shown anti-fungal properties . This indicates a potential use in the treatment of fungal infections.
Anti-oxidant Activity
Benzothiazole derivatives have demonstrated anti-oxidant activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could be used in the development of anti-oxidant therapies.
Anti-proliferative Activity
These compounds have been found to exhibit anti-proliferative activity , indicating a potential use in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Anti-convulsant Activity
Benzothiazole derivatives have shown anti-convulsant activity , suggesting a potential use in the treatment of seizure disorders.
Hypoglycemic Activity
Research has shown that benzothiazole containing oxadiazole derivatives have hypoglycemic activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could potentially be used in the treatment of diabetes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-21-16-18-12-7-3-4-8-13(12)22-16/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKIJVFGMXICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

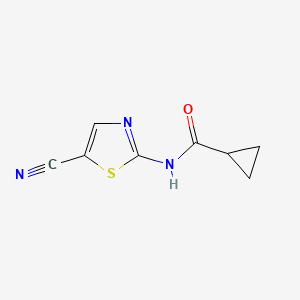
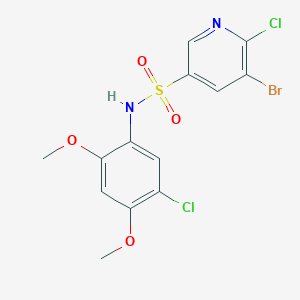
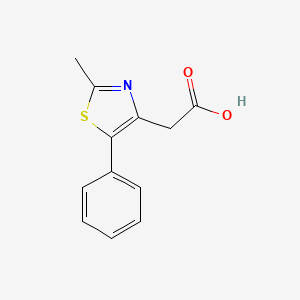
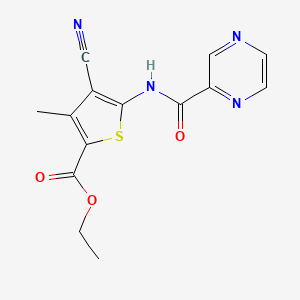
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)


![3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2659315.png)

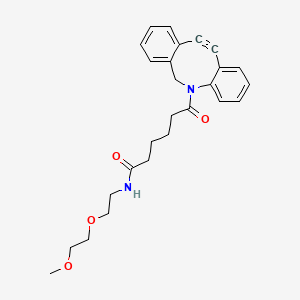
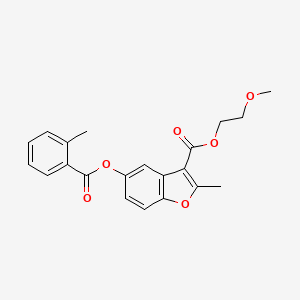
![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)
